1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol
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Overview
Description
1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol is a complex organic compound that features a quinoline moiety, a vinyl group, and a phenylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Phenylpropanol Formation: The phenylpropanol structure can be synthesized via a Grignard reaction, where a phenylmagnesium bromide reacts with an appropriate aldehyde to form the alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The chloro group on the quinoline moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an ethyl-substituted derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline moiety is known to intercalate with DNA, which could contribute to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Phenylpropanol Derivatives: Compounds like ephedrine and pseudoephedrine, which have similar phenylpropanol structures.
Uniqueness
1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol is unique due to the combination of its quinoline, vinyl, and phenylpropanol moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142569-70-8 |
Source
|
Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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